molecular formula C22H24N2O4 B11294258 2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11294258
M. Wt: 380.4 g/mol
InChI Key: LGQPUEAGNNJQMS-UHFFFAOYSA-N
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Description

The compound 2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a derivative of the tetrahydro-pyridoindole scaffold, characterized by a 1,2,3,4-tetrahydro-γ-carboline core. Its structure includes:

  • An 8-methoxy group on the indole ring.
  • A 2-[(3,4-dimethoxyphenyl)acetyl] substituent at position 2 of the pyridine ring.

This compound is hypothesized to exhibit biological activity related to receptor binding (e.g., cannabinoid receptors or enzyme inhibition) due to structural similarities with analogues reported in the literature .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H24N2O4/c1-26-15-5-6-18-16(12-15)17-13-24(9-8-19(17)23-18)22(25)11-14-4-7-20(27-2)21(10-14)28-3/h4-7,10,12,23H,8-9,11,13H2,1-3H3

InChI Key

LGQPUEAGNNJQMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with an appropriate indole derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the tetrahydroindole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: Br2, HNO3, FeCl3

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydro-pyrido[4,3-b]indole scaffold is highly versatile, with modifications at positions 2, 5, and 8 significantly influencing pharmacological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Tetrahydro-Pyridoindole Derivatives
Compound Name Substituents Key Properties/Activities Source
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45q) 8-methoxy, unsubstituted at position 2 Intermediate in synthesis; exhibits conformational isomerism (67:33 ratio of Ca/Cb)
6-Fluoro-8-methoxy derivative (45b) 6-fluoro, 8-methoxy By-product in synthesis; UPLC-MS: m/z 205.8 (calcd 205.1)
8-Methylsulfonyl derivative (45k) 8-methylsulfonyl High-yield synthesis (quantitative); yellow solid; UPLC-MS: m/z 198.1
2-Acetyl-8-chloro derivative 2-acetyl, 8-chloro Molecular formula C₁₃H₁₃ClN₂O; industrial-grade availability
5-Ethylsulfonyl derivative (Compound 66) 5-ethylsulfonyl, 8-[(4-methylpiperidin-1-yl)carbonyl] Potent CB1/CB2 agonist (EC₅₀ = 49–85 nM); anti-hyperalgesic activity
8-Methoxy-5-methyl derivative (48) 8-methoxy, 5-methyl Synthesized via BOC protection; molecular weight 216.28
2-Benzyl-8-acetic acid derivative 2-benzyl, 8-acetic acid Aldose reductase inhibitor (IC₅₀ in µM range); uncompetitive inhibition

Structure–Activity Relationship (SAR) Insights

Position 8 Modifications
  • Methoxy vs. Halogens : The 8-methoxy group (as in 45q) is common in intermediates, while 8-chloro or 8-fluoro substituents (e.g., 45b) may enhance metabolic stability or receptor binding .
Position 2 Modifications
  • Acetyl Groups : The 2-acetyl moiety (e.g., in 2-[(3,4-dimethoxyphenyl)acetyl]) likely enhances lipophilicity and CNS penetration. Analogues like the 2-trifluoromethylimidazole derivative () show conformational flexibility, impacting binding kinetics .
  • Benzyl or Alkyl Chains: Substituents such as 2-benzyl () or 2-isobutyl () influence selectivity for enzymes like aldose reductase or cannabinoid receptors .
Position 5 Modifications
  • Sulfonyl Groups: The 5-ethylsulfonyl group in Compound 66 () is critical for cannabinoid receptor agonism, with a >10-fold increase in potency compared to non-sulfonylated analogues .
  • Amide/Carbamate Linkers : Coupling with piperidine or tetrahydropyran (e.g., Compound 66) optimizes metabolic stability and bioavailability .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : The 2-benzyl-8-acetic acid derivative () shows promise in diabetic complications via aldose reductase inhibition, with a selectivity factor of ~20 over kidney aldehyde reductase .
  • Receptor Agonism: Ethylsulfonyl derivatives () are potent cannabinoid receptor agonists with low CNS penetration, making them candidates for peripheral pain management .
  • Industrial Availability : Several derivatives (e.g., 8-chloro, 8-methyl) are commercially available at industrial scale (99% purity) for further research .

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